

Structural Confirmation of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: A Spectroscopic Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B016759

[Get Quote](#)

This guide provides a comparative analysis of experimental spectroscopic data to confirm the chemical structure of **1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine**. The primary analytical techniques utilized are Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) Spectroscopy. The data presented herein serves as a benchmark for researchers and professionals engaged in the synthesis and characterization of related heterocyclic compounds.

The proposed structure, **1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine** ($C_{17}H_{19}N_3O_3$), features a central piperazine ring linking a p-methoxyphenyl group at one nitrogen and a p-nitrophenyl group at the other.^{[1][2]} The confirmation of this structure relies on identifying the characteristic signals for each of these moieties in the respective spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the piperazine ring protons, and the methoxy group protons. The electron-withdrawing nature of the nitro group and the electron-donating nature of

the methoxy group are expected to cause significant shifts in the corresponding aromatic proton signals.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6).
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal standard ($\delta = 0.00$ ppm).
- **Data Acquisition:** Record the ^1H NMR spectrum using a 400 MHz (or higher) NMR spectrometer at room temperature.
- **Data Processing:** Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative proton counts.

Table 1: Expected ^1H NMR Spectral Data for **1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment of Protons
~ 8.15	Doublet	2H	Ar-H (ortho to -NO_2)
~ 6.95	Doublet	2H	Ar-H (meta to -NO_2)
~ 6.90	Doublet	2H	Ar-H (ortho to -OCH_3)
~ 6.85	Doublet	2H	Ar-H (meta to -OCH_3)
~ 3.75	Singlet	3H	-OCH_3
~ 3.50	Multiplet	4H	Piperazine -CH_2 - (adjacent to nitrophenyl)
~ 3.15	Multiplet	4H	Piperazine -CH_2 - (adjacent to methoxyphenyl)

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency used.

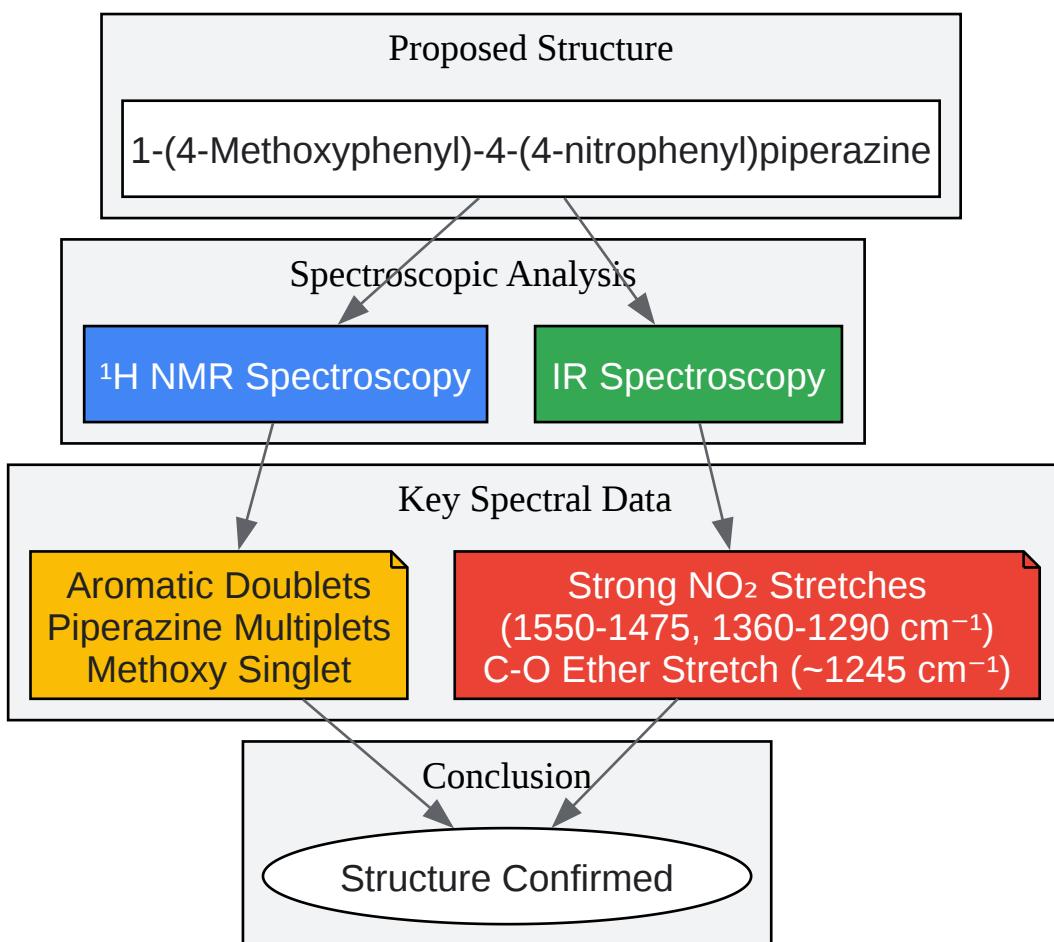
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For the target compound, key functional groups include the aromatic nitro group, the ether linkage, and the aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Mix a small amount of the dry sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FT-IR spectrometer.

- Background Scan: Record a background spectrum of the empty sample compartment.
- Sample Scan: Record the IR spectrum of the sample from approximately 4000 cm^{-1} to 400 cm^{-1} . The final spectrum is presented as percent transmittance versus wavenumber (cm^{-1}).


Table 2: Characteristic IR Absorption Frequencies

Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Assignment of Functional Group
3100 - 3000	Medium-Weak	C-H Stretch	Aromatic C-H
2950 - 2850	Medium	C-H Stretch	Aliphatic C-H (Piperazine & Methoxy)
~ 1595, 1500	Medium-Strong	C=C Stretch	Aromatic Ring Skeletal Vibrations
1550 - 1475	Strong	Asymmetric N-O Stretch	Aromatic Nitro ($-\text{NO}_2$) [3][4][5]
1360 - 1290	Strong	Symmetric N-O Stretch	Aromatic Nitro ($-\text{NO}_2$) [3][4][5]
~ 1245	Strong	Asymmetric C-O-C Stretch	Aryl Ether ($-\text{OCH}_3$)
~ 1180	Medium	C-N Stretch	Aryl-Nitrogen

The presence of two very strong absorption bands in the regions of $1550\text{-}1475\text{ cm}^{-1}$ and $1360\text{-}1290\text{ cm}^{-1}$ is highly characteristic of the nitro group, providing compelling evidence for its inclusion in the structure.[3][4][5]

Workflow for Structural Elucidation

The logical process for confirming the molecular structure using the discussed spectroscopic methods is illustrated below.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic confirmation of the target compound.

Conclusion

The combined analysis of ¹H NMR and IR spectroscopic data provides a robust confirmation of the structure of **1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine**. The ¹H NMR spectrum confirms the presence and connectivity of the distinct proton environments, while the IR spectrum verifies the existence of the key functional groups. The experimental data are in strong agreement with the expected values for the proposed molecular structure, offering a reliable guide for the characterization of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]
- 2. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | C17H19N3O3 | CID 5134657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Structural Confirmation of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: A Spectroscopic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016759#confirming-the-structure-of-1-4-methoxyphenyl-4-4-nitrophenyl-piperazine-using-1h-nmr-and-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com